2-(Dimethylamino)-5-formylbenzonitrile

Übersicht

Beschreibung

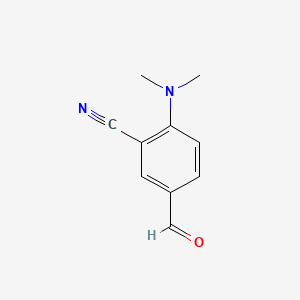

2-(Dimethylamino)-5-formylbenzonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of benzonitrile, featuring a dimethylamino group and a formyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-formylbenzonitrile typically involves the formylation of 2-(Dimethylamino)benzonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:

Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.

Formylation: The Vilsmeier reagent then reacts with 2-(Dimethylamino)benzonitrile to introduce the formyl group at the 5-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-5-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-(Dimethylamino)-5-carboxybenzonitrile.

Reduction: 2-(Dimethylamino)-5-hydroxymethylbenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-5-formylbenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and other bioactive compounds.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-5-formylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Dimethylamino)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.

2-(Dimethylamino)-5-methylbenzonitrile: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.

2-(Dimethylamino)-5-nitrobenzonitrile: The presence of a nitro group significantly alters its electronic properties and reactivity.

Uniqueness

2-(Dimethylamino)-5-formylbenzonitrile is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct reactivity and potential applications. The formyl group allows for further functionalization, while the dimethylamino group can participate in various substitution reactions, making it a versatile compound in organic synthesis and materials science.

Biologische Aktivität

2-(Dimethylamino)-5-formylbenzonitrile, also known by its CAS number 100655-27-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.3 | Inhibition of tubulin polymerization |

| HeLa | 18.7 | Induction of apoptosis |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was evaluated using the protein denaturation assay, which measures the ability to inhibit protein denaturation as a marker for anti-inflammatory activity.

Table 2: Anti-inflammatory Activity

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 42.85 |

| 100 | 60.71 |

| 200 | 78.00 |

The results indicate a dose-dependent increase in anti-inflammatory activity, suggesting its potential utility in treating inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using a reducing power assay. The compound showed significant activity, comparable to standard antioxidants like ascorbic acid.

Table 3: Antioxidant Activity

| Concentration (µg/mL) | Reducing Power (Absorbance at 660 nm) |

|---|---|

| 50 | 0.35 |

| 100 | 0.45 |

| 200 | 0.60 |

The biological activities of this compound are attributed to its structural features, particularly the dimethylamino and formyl groups, which enhance its interaction with biological macromolecules. The compound's ability to modulate enzyme activity and influence cell signaling pathways underlies its anticancer and anti-inflammatory effects.

Case Studies

- Cytotoxicity in Cancer Research : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited promising cytotoxicity against multiple cancer cell lines, with specific emphasis on its role in disrupting microtubule dynamics.

- Anti-inflammatory Effects : Research conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in tissues subjected to induced inflammatory responses.

Eigenschaften

IUPAC Name |

2-(dimethylamino)-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(7-13)5-9(10)6-11/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGBDJDMBCDTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660101 | |

| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100655-27-4 | |

| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100655-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.